Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate is a bis-benzothiazole derivative featuring two benzo[d]thiazole rings connected via a carboxamido linker. Its structure includes an ethyl ester group at position 6 of each benzothiazole moiety, enhancing lipophilicity and influencing pharmacokinetic properties. This compound is synthesized through multi-step reactions, often starting with ethyl 2-aminobenzo[d]thiazole-6-carboxylate (a common precursor for benzothiazole derivatives) . For instance, coupling reactions involving brominated intermediates (e.g., ethyl 2-bromobenzo[d]thiazole-6-carboxylate) with amines or other nucleophiles are employed to introduce substituents at position 2 .
Properties
IUPAC Name |
ethyl 2-(1,3-benzothiazole-6-carbonylamino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-2-24-17(23)11-4-6-13-15(8-11)26-18(20-13)21-16(22)10-3-5-12-14(7-10)25-9-19-12/h3-9H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKVHBSXAWNUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored the use of benzothiazole derivatives in drug design. These compounds have been studied for their ability to inhibit various enzymes and receptors, making them candidates for therapeutic agents.
Industry: In material science, benzothiazole derivatives are used in the production of polymers, dyes, and other industrial chemicals. Their stability and reactivity make them suitable for various applications.
Mechanism of Action
The mechanism by which Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate exerts its effects depends on its specific biological target. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its bis-benzothiazole core. Key analogues and their distinguishing features are summarized below:
Physicochemical Properties
- Lipophilicity: The target compound’s dual ethyl ester groups increase lipophilicity compared to carboxylic acid derivatives (e.g., 2-(tert-butoxycarbonylamino)benzo[d]thiazole-6-carboxylic acid ).
- Solubility : Esters generally exhibit lower aqueous solubility than their acid counterparts, which may limit bioavailability .
Key Research Findings
Biological Activity
Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound belonging to the benzothiazole derivative class, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H13N3O3S2
- Molecular Weight : 383.44 g/mol
- CAS Number : 888409-50-5
The compound features a benzothiazole ring system, known for its significant biological properties, including antimicrobial, antifungal, and anticancer activities. The structural configuration allows for interaction with various biological targets.
The primary biological target of this compound is DprE1 , an essential enzyme involved in the biosynthesis of arabinogalactan in the cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound inhibits DprE1 by binding to its ATP-binding pocket, disrupting the arabinogalactan biosynthesis pathway and compromising the bacterial cell wall integrity.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated efficacy against various bacterial strains, including multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa. Studies have shown that compounds within this class can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
Anticancer Activity
The compound's anticancer potential has been assessed through various in vitro studies. For instance, it has shown promising results against different cancer cell lines, with IC50 values indicating significant cytotoxic effects. The structure-activity relationship (SAR) studies suggest that modifications in the benzothiazole framework can enhance anticancer activity. Compounds with specific substitutions have been reported to interact favorably with cancer cell targets, leading to increased apoptosis and reduced cell proliferation .
Case Studies and Research Findings
-
Inhibition of DprE1 :
- A study highlighted that this compound effectively inhibited DprE1, leading to a reduction in Mycobacterium tuberculosis viability. This finding underscores its potential as a therapeutic agent against tuberculosis.
- Anticancer Efficacy :
- SAR Analysis :
Pharmacokinetics
Benzothiazole derivatives are generally characterized by favorable pharmacokinetic profiles, including good absorption and distribution properties. These characteristics are crucial for their effectiveness as therapeutic agents. The metabolic pathways and excretion routes are also essential for understanding their overall efficacy and safety profile in clinical applications .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, including bromination, coupling, and esterification. For example, ethyl 2-bromobenzo[d]thiazole-6-carboxylate (a key intermediate) is prepared by reacting bromine with ethyl benzo[d]thiazole-6-carboxylate in THF under reflux. Subsequent coupling with Boc-piperazine in THF at room temperature yields Ethyl 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylate (97% yield) . Characterization relies on 1H NMR (e.g., δ 8.32 ppm for aromatic protons) and mass spectrometry (e.g., [M + Na]+ peaks).
Q. How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer: Purity is assessed via HPLC (e.g., tR = 5.25 min at 254 nm) and TLC (Rf values in EtOAc/Hexane). Structural confirmation employs 1H/13C NMR to identify key signals (e.g., ester carbonyl at ~168 ppm) and HRMS for exact mass matching (e.g., calculated m/z 685.9703 vs. observed 685.9544) .
Q. What biological activities are associated with benzothiazole derivatives like this compound?
Methodological Answer: Benzothiazole derivatives exhibit DNA gyrase inhibition (IC50 values <1 µM against Acinetobacter baumannii), validated via in vitro enzymatic assays and MIC determinations. Activity is linked to substituents on the thiazole ring, with electron-withdrawing groups enhancing binding to bacterial targets .
Advanced Research Questions
Q. How can reaction yields be optimized for low-yielding steps in the synthesis of this compound?
Methodological Answer: For coupling reactions (e.g., amide bond formation), yields improve with:
- Catalyst screening : Use of Na2CO3 over K2CO3 reduces side reactions .
- Solvent optimization : Anhydrous DMF enhances solubility of intermediates .
- Temperature control : Stirring at 60°C for 12 hours increases conversion rates (e.g., 66% yield in DMF vs. 20% in THF) .
Table 1: Yield Optimization in Amide Coupling
| Condition | Yield (%) | Reference |
|---|---|---|
| THF, RT, 24h | 20 | |
| DMF, 60°C, 12h | 66 | |
| DMF, Na2CO3, 60°C | 84.8 |
Q. How should researchers address contradictory data in biological activity studies?
Methodological Answer: Discrepancies (e.g., variable MIC values) require:
- Strain-specific validation : Test against clinical isolates (e.g., Pseudomonas aeruginosa PAO1 vs. lab strains) .
- Target engagement assays : Use surface plasmon resonance (SPR) to confirm binding to DNA gyrase .
- Metabolic stability testing : Assess compound degradation in bacterial lysates via LC-MS .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
Methodological Answer:
- Ester-to-acid hydrolysis : Replace the ethyl ester with a carboxylate to enhance solubility (e.g., logP reduction from 3.2 to 1.8) .
- Prodrug design : Introduce morpholine or piperazine substituents to modulate membrane permeability .
- Siderophore conjugation : Attach iron-chelating groups to exploit bacterial iron uptake pathways (e.g., 10-fold MIC improvement) .
Q. How can crystallography resolve structural ambiguities in benzothiazole derivatives?
Methodological Answer: Single-crystal X-ray diffraction (e.g., SHELX programs) determines bond angles and torsional strain. For example, the dihedral angle between thiazole rings in related compounds is ~45°, impacting π-π stacking with DNA gyrase . Refinement against high-resolution data (d ~0.8 Å) minimizes model bias .
Data Contradiction Analysis
Q. Why do some studies report divergent MIC values for structurally similar analogs?
Methodological Answer: Variations arise from:
- Substituent positioning : Para-substituted analogs (e.g., 4-fluoro) show 4x higher activity than ortho-substituted derivatives due to steric hindrance .
- Bacterial efflux pumps : Overexpression of MexAB-OprM in P. aeruginosa reduces intracellular concentrations .
- Assay conditions : Differences in agar dilution vs. broth microdilution methods affect MIC readings .
Table 2: MIC Variability in Analogues
| Substituent | MIC (µg/mL) | Strain | Method |
|---|---|---|---|
| 4-Fluoro | 0.5 | A. baumannii | Broth dilution |
| 2-Chloro | 2.0 | A. baumannii | Agar dilution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
